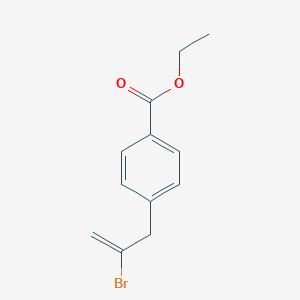

2-Bromo-3-(4-carboethoxyphenyl)-1-propene

Beschreibung

BenchChem offers high-quality 2-Bromo-3-(4-carboethoxyphenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(4-carboethoxyphenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-(2-bromoprop-2-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHUNEJVWMZFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435759 | |

| Record name | 2-Bromo-3-(4-carboethoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148252-42-0 | |

| Record name | 2-Bromo-3-(4-carboethoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene

Executive Summary

This guide provides a comprehensive overview of a robust and efficient method for the , also known as ethyl 4-(2-bromoallyl)benzoate (CAS No. 148252-42-0).[1][2][3] This compound is a valuable bifunctional intermediate in organic synthesis, featuring a reactive allylic bromide for nucleophilic substitution or cross-coupling, and an aromatic ethyl ester group that can be further modified. The presented methodology focuses on the Grignard coupling reaction between 4-(carboethoxy)phenylmagnesium bromide and 2,3-dibromopropene, a route selected for its high yield, regioselectivity, and reliance on readily accessible starting materials. This document is intended for researchers and professionals in drug development and chemical synthesis, offering detailed protocols, mechanistic insights, and practical considerations.

Introduction: Significance and Applications

2-Bromo-3-(4-carboethoxyphenyl)-1-propene is a versatile molecular building block. Its structure is primed for diverse synthetic transformations. The vinylic bromide is a key functional group for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, enabling the formation of complex carbon-carbon bonds.[4][5][6][7] The aryl moiety, functionalized with an ethyl ester, provides a site for further derivatization, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. This dual reactivity makes the title compound a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic or optical properties.

The core challenge in synthesizing such molecules is achieving regioselective functionalization. The selected method, a Grignard coupling, provides a direct and reliable solution for forging the key aryl-allyl bond.

Retrosynthetic Analysis and Synthetic Strategy

The most logical approach to constructing 2-Bromo-3-(4-carboethoxyphenyl)-1-propene involves forming the C-C bond between the aromatic ring and the allylic fragment.

Retrosynthesis:

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy:

The chosen forward synthesis is based on a Grignard reaction, a classic and powerful tool for C-C bond formation. The strategy involves two main steps:

-

Formation of the Grignard Reagent: Ethyl 4-bromobenzoate is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form 4-(carboethoxy)phenylmagnesium bromide.

-

Nucleophilic Substitution: The newly formed Grignard reagent acts as a potent nucleophile, attacking the electrophilic allylic carbon of 2,3-dibromopropene. This results in the displacement of one bromide ion and the formation of the desired product.

This approach is analogous to the successful synthesis of 2-Bromo-3-phenyl-1-propene from phenylmagnesium bromide and 2,3-dibromopropene, a well-established procedure.[8] Careful control of reaction temperature is crucial to prevent side reactions, such as the Grignard reagent reacting with the ester functionality of another molecule.

Detailed Experimental Protocol

This protocol is designed for chemists skilled in handling air- and moisture-sensitive reagents. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[9]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass | Molar Equiv. |

| Ethyl 4-bromobenzoate | 229.07 | ~1.430 | 50.0 | 11.45 g | 1.0 |

| Magnesium Turnings | 24.31 | - | 55.0 | 1.34 g | 1.1 |

| 2,3-Dibromopropene | 199.89 | 1.933 | 52.5 | 5.4 mL | 1.05 |

| Anhydrous Tetrahydrofuran (THF) | - | 0.889 | - | 200 mL | - |

| Iodine (crystal for initiation) | 253.81 | - | catalytic | ~1-2 crystals | - |

| Saturated NH₄Cl (aq) | - | - | - | 100 mL | - |

| Diethyl Ether (for extraction) | - | 0.713 | - | 2 x 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - | ~10 g | - |

3.2. Step-by-Step Procedure

Part A: Preparation of 4-(carboethoxy)phenylmagnesium bromide

-

Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Place the magnesium turnings (1.34 g) in the flask. Add a single crystal of iodine to activate the magnesium surface.

-

Prepare a solution of ethyl 4-bromobenzoate (11.45 g) in 80 mL of anhydrous THF. Add approximately 10 mL of this solution to the dropping funnel and the rest to a separate dry flask.

-

Add the 10 mL of the aryl bromide solution from the dropping funnel to the magnesium turnings. Stir the mixture. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has started, add the remaining aryl bromide solution (dissolved in the rest of the 80 mL of THF) dropwise from the funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-45 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy mixture. Cool the flask to 0 °C using an ice-water bath.

Part B: Coupling Reaction and Work-up

-

Prepare a solution of 2,3-dibromopropene (5.4 mL) in 50 mL of anhydrous THF.

-

Add this solution dropwise to the cold (0 °C) Grignard reagent solution over approximately 30-45 minutes. It is critical to maintain a low temperature (0-5 °C) to minimize side reactions.[8]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours.

-

Cool the flask back down to 0 °C and slowly quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution dropwise. This will hydrolyze any unreacted Grignard reagent.

-

Transfer the entire mixture to a 1 L separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Part C: Purification

-

The crude product, a yellowish oil, can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-Bromo-3-(4-carboethoxyphenyl)-1-propene as a clear oil.

Reaction Mechanism and Workflow

The overall process involves the nucleophilic attack of the organometallic Grignard reagent on the allylic halide.

Workflow Diagram:

Sources

- 1. 148252-42-0 CAS MSDS (2-BROMO-3-(4-CARBOETHOXYPHENYL)-1-PROPENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 148252-42-0|2-Bromo-3-(4-carboethoxyphenyl)-1-propene|BLDpharm [bldpharm.com]

- 3. 2-BROMO-3-(4-CARBOETHOXYPHENYL)-1-PROPENE CAS#: 148252-42-0 [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction—State of the Art [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

2-Bromo-3-(4-carboethoxyphenyl)-1-propene NMR data

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene

Introduction

2-Bromo-3-(4-carboethoxyphenyl)-1-propene (CAS No. 148252-42-0) is a substituted styrenyl compound featuring a vinyl bromide, a benzylic methylene group, and a para-substituted ethyl benzoate moiety.[1] Its structural complexity and the presence of multiple distinct proton and carbon environments make Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. NMR provides unambiguous confirmation of the molecular structure, assesses sample purity, and offers detailed insights into the electronic environment of each atom.[2][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed methodology for NMR data acquisition and a thorough analysis of the anticipated ¹H and ¹³C NMR spectra of the title compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally analogous compounds and foundational NMR principles to present a robust and predictive analysis.[4][5][6]

Underlying Principles of NMR Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[7] The fundamental principle lies in the phenomenon that nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei from the lower to the higher energy state. As the nuclei relax back to their ground state, they emit an RF signal that is detected and converted into an NMR spectrum.[2][3]

The precise frequency at which a nucleus resonates is its chemical shift (δ), which is highly sensitive to its local electronic environment. This allows chemists to distinguish between different atoms within a molecule.[8][9] Furthermore, interactions between neighboring nuclear spins, known as spin-spin coupling, cause signals to split into multiplets, providing valuable information about molecular connectivity.[10]

Proposed Synthesis Route

A plausible synthesis for 2-Bromo-3-(4-carboethoxyphenyl)-1-propene can be adapted from established methods for similar allylic bromides. One common approach involves the allylic bromination of a suitable precursor.

Experimental Protocol: Synthesis

-

Precursor Synthesis: Ethyl 4-methylbenzoate is reacted with N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride.

-

Reaction: The mixture is refluxed to initiate the radical bromination at the benzylic position, yielding ethyl 4-(bromomethyl)benzoate.

-

Wittig Reaction: The resulting benzylic bromide is then treated with triphenylphosphine to form the corresponding phosphonium salt.

-

Ylide Formation & Olefination: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) to form the Wittig ylide, which is then reacted with bromoacetaldehyde to generate the target compound, 2-Bromo-3-(4-carboethoxyphenyl)-1-propene.

This synthetic context is crucial as potential impurities or side-products from the synthesis can be identified through careful analysis of the NMR spectra.

NMR Data Acquisition: A Validated Protocol

The following protocol ensures the acquisition of high-quality, reproducible NMR data.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of the purified 2-Bromo-3-(4-carboethoxyphenyl)-1-propene.

- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for organic compounds and its distinct solvent signal at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR, which serves as an internal reference.[11]

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift calibration.[12]

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup & Data Acquisition:

- The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[7]

- Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

- ¹H NMR Acquisition:

- Acquire the spectrum using a standard single-pulse experiment.

- Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

- Accumulate 8 to 16 scans to achieve a good signal-to-noise ratio.

- ¹³C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon, simplifying interpretation.[11]

- Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Below is a conceptual workflow for the entire NMR analysis process.

Caption: General workflow for NMR structural analysis.

Spectral Analysis and Data Interpretation

The structure of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene with atom numbering for NMR assignment is shown below.

Caption: Structure and numbering for NMR assignments.

¹H NMR Spectrum Analysis (Anticipated)

The ¹H NMR spectrum is expected to show five distinct sets of signals.

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| H-1a, H-1b | 5.6 - 6.0 | d, d | 2H | Vinylic protons | These geminal protons are diastereotopic. They are expected to appear as two distinct signals, likely doublets, due to coupling with each other. Their chemical shift is downfield due to the sp² carbon and the deshielding effect of the adjacent bromine atom. |

| H-4, H-5 | 7.3 - 7.5 | d (AA') | 2H | Aromatic protons | Protons ortho to the benzylic CH₂ group. They form one half of an AA'BB' system, appearing as a doublet. |

| H-6, H-7 | 7.9 - 8.1 | d (BB') | 2H | Aromatic protons | Protons ortho to the carboethoxy group. They are more deshielded due to the electron-withdrawing nature of the ester and appear further downfield as a doublet. |

| H-2 | 3.8 - 4.0 | s | 2H | Benzylic protons | These protons are on the methylene bridge. Being adjacent to both the aromatic ring and the vinyl group, they will appear as a singlet in the benzylic region. |

| H-10 | 4.3 - 4.5 | q | 2H | Methylene protons | The CH₂ of the ethyl ester group. It is split into a quartet by the three neighboring methyl protons (n+1 rule). |

| H-11 | 1.3 - 1.5 | t | 3H | Methyl protons | The CH₃ of the ethyl ester group. It is split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectrum Analysis (Anticipated)

The proton-decoupled ¹³C NMR spectrum is expected to display 10 distinct signals, as all carbons are in unique chemical environments.

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| C-11 | ~14 | -CH₃ | The methyl carbon of the ethyl ester is an sp³ carbon and appears at the highest field (most upfield).[13] |

| C-2 | ~40 | -CH₂- | The benzylic sp³ carbon bridge. |

| C-10 | ~61 | -O-CH₂- | The methylene carbon of the ethyl ester is attached to an electronegative oxygen, shifting it downfield.[11] |

| C-1 | ~118 | =C(Br) | The vinylic carbon bonded to bromine. The "heavy atom effect" of bromine can cause a significant shift.[14] |

| C-4, C-5 | ~129 | Ar-CH | Aromatic carbons ortho to the benzylic group. |

| C-7 | ~130 | Ar-C (quat) | Quaternary aromatic carbon attached to the ester group. |

| C-6, C-8 | ~130 | Ar-CH | Aromatic carbons ortho to the ester group. |

| C-3 | ~138 | =CH₂ | The terminal vinylic carbon. |

| C-9 | ~145 | Ar-C (quat) | Quaternary aromatic carbon attached to the benzylic group. |

| C-12 | ~166 | C=O | The carbonyl carbon of the ester group appears furthest downfield due to sp² hybridization and bonding to two oxygen atoms.[13] |

Conclusion

This technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C NMR data for 2-Bromo-3-(4-carboethoxyphenyl)-1-propene. By leveraging established principles of NMR spectroscopy and predictive analysis based on analogous structures, researchers can confidently assign the spectral features to the molecular structure. The detailed protocols and anticipated data tables serve as a practical reference for confirming the identity and purity of this compound in a research or drug development setting, ensuring the integrity of subsequent experimental work.

References

- Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.

- Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.

- Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications.pptx.

- Wiley-VCH. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition.

- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.

- PrepChem.com. (n.d.). Synthesis of C. 2-Bromo-3-phenyl-1-propene.

- Can. J. Chem. (n.d.). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES.

- Proprep. (n.d.). Interpret the styrene NMR spectrum to identify structural features and discuss the implications for polymer synthesis.

- Benchchem. (n.d.). Technical Support Center: Analytical Methods for Monitoring "2-Bromo-3-(4-bromophenyl)-1-propene" Reactions.

- Beilstein Journals. (n.d.). Supplementary Information.

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Norris, B. (2016, July 12). NMR Spectroscopy: Complex Splitting. YouTube.

- BLDpharm. (n.d.). 148252-42-0|2-Bromo-3-(4-carboethoxyphenyl)-1-propene.

- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propene C3H6 CH3CH=CH2.

- Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons.

- Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy.

- Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy.

Sources

- 1. 148252-42-0|2-Bromo-3-(4-carboethoxyphenyl)-1-propene|BLDpharm [bldpharm.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. longdom.org [longdom.org]

- 8. azooptics.com [azooptics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-(4-carboethoxyphenyl)-1-propene is a substituted styrenic compound of significant interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive vinyl bromide and a carboethoxy-substituted aromatic ring, makes it a versatile synthetic intermediate for the construction of complex molecular architectures. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in further synthetic endeavors. This guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene, supported by theoretical principles and experimental methodologies.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity. The structure of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene, systematically named ethyl 4-(2-bromo-2-propen-1-yl)benzoate, is defined by a central benzene ring substituted at the 1 and 4 positions. The propene group, with a bromine atom at the second carbon, is attached to the fourth position of the phenyl ring, while an ethoxycarbonyl group resides at the first position.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Molecular Structure of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene

Table 1: Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | Ethyl 4-(2-bromo-2-propen-1-yl)benzoate | N/A |

| CAS Number | 148252-42-0 | [1][2] |

| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2] |

| Molecular Weight | 269.13 g/mol | [1][2] |

Physicochemical Properties

The macroscopic physical properties of a compound are a direct manifestation of its molecular structure and intermolecular forces. For 2-Bromo-3-(4-carboethoxyphenyl)-1-propene, these properties are influenced by the polarizable bromine atom, the polar ester group, and the aromatic system.

Table 2: Summary of Physical Properties

| Property | Value | Remarks |

| Melting Point | Not experimentally determined. Predicted to be a low-melting solid or a viscous liquid at room temperature. | Aryl halides are often crystalline solids or liquids.[3] The presence of the flexible propene chain may lower the melting point compared to a more rigid analogue. |

| Boiling Point | Not experimentally determined. Predicted to be high due to the molecular weight and polarity. | Aryl halides generally have higher boiling points than their alkyl halide counterparts due to increased London dispersion forces from the aromatic ring.[3] |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons). | The large nonpolar aromatic and alkyl regions of the molecule dominate, making it immiscible with water.[3] Like dissolves like; its organic nature dictates its solubility in organic solvents. |

| Density | Not experimentally determined. Predicted to be denser than water. | The presence of the heavy bromine atom significantly increases the molecular density.[3] |

Causality Behind Physical Property Predictions

The predictions for the physical properties of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene are grounded in the established principles of physical organic chemistry. The high boiling point is anticipated due to the significant van der Waals forces arising from the large surface area of the molecule and the dipole-dipole interactions from the polar C-Br and C=O bonds. Its insolubility in water is a classic example of a largely nonpolar molecule being unable to overcome the strong hydrogen bonding network of water.[3] The density, greater than that of water, is a common characteristic of brominated organic compounds.

Spectral Properties: A Window into the Molecule

Spectroscopic techniques provide detailed information about the molecular structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable tools for structural elucidation. The predicted ¹H NMR spectrum of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene would exhibit distinct signals corresponding to the aromatic, vinylic, benzylic, and ethyl protons.

Table 3: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9-8.1 | Doublet | 2H | Aromatic protons ortho to the ester group |

| ~ 7.3-7.5 | Doublet | 2H | Aromatic protons ortho to the propene group |

| ~ 5.8-6.0 | Singlet | 1H | Vinylic proton (=CH₂) |

| ~ 5.6-5.8 | Singlet | 1H | Vinylic proton (=CH₂) |

| ~ 4.3-4.5 | Quartet | 2H | Methylene protons of the ethyl ester (-OCH₂CH₃) |

| ~ 3.7-3.9 | Singlet | 2H | Benzylic protons (-CH₂-) |

| ~ 1.3-1.5 | Triplet | 3H | Methyl protons of the ethyl ester (-OCH₂CH₃) |

The predicted ¹³C NMR spectrum would similarly show distinct signals for each unique carbon environment, including the aromatic, vinylic, benzylic, carbonyl, and ethyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene is expected to show characteristic absorption bands.

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | C-H stretching (aromatic and vinylic) |

| ~ 2980-2850 | Medium | C-H stretching (aliphatic) |

| ~ 1720 | Strong | C=O stretching (ester) |

| ~ 1640 | Medium | C=C stretching (vinylic) |

| ~ 1610, 1500 | Medium | C=C stretching (aromatic) |

| ~ 1270, 1100 | Strong | C-O stretching (ester) |

| ~ 600-500 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Methodologies for Physical Property Determination

To experimentally validate the predicted physical properties, a suite of standard laboratory techniques would be employed.

Melting and Boiling Point Determination

dot graph "Melting_Boiling_Point_Determination" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#202124"];

} Caption: Workflow for Melting and Boiling Point Determination

Protocol for Melting Point Determination:

-

A small, dry sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

Protocol for Boiling Point Determination (Microscale):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube and then just ceases upon cooling is recorded as the boiling point.

Solubility Testing

Protocol for Solubility Determination:

-

To a small vial containing a measured amount of solvent (e.g., 1 mL of water), a small, measured amount of the solute (e.g., 10 mg) is added.

-

The mixture is agitated at a constant temperature.

-

The process is repeated until no more solute dissolves, and the solubility is expressed in terms of mass of solute per volume of solvent.

Synthesis and Purification

A plausible synthetic route to 2-Bromo-3-(4-carboethoxyphenyl)-1-propene would involve the allylation of a suitable benzene derivative followed by bromination. An adaptation of a known procedure for a similar compound is presented below.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#202124"];

} Caption: Plausible Synthetic Workflow

Exemplary Synthetic Protocol:

-

Benzylic Bromination: Ethyl 4-methylbenzoate is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux to yield ethyl 4-(bromomethyl)benzoate.

-

Elimination: The resulting benzylic bromide is then treated with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce an elimination reaction, forming the desired vinyl bromide, 2-Bromo-3-(4-carboethoxyphenyl)-1-propene.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Conclusion

References

-

CK-12 Foundation. (n.d.). Physical Properties of Aryl Halides. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-(4-carboethoxyphenyl)-1-propene (CAS 148252-42-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene, a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps, but a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: Unveiling a Key Synthetic Intermediate

2-Bromo-3-(4-carboethoxyphenyl)-1-propene, also known by its IUPAC name ethyl 4-(2-bromoallyl)benzoate, is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure incorporates a reactive allylic bromide moiety and an aromatic ring functionalized with an ethyl ester. This unique combination allows for sequential and site-selective modifications, making it a valuable precursor for the synthesis of complex molecular architectures. The presence of the vinyl bromide offers a handle for palladium-catalyzed cross-coupling reactions, while the carboethoxy group can be readily hydrolyzed, reduced, or converted to other functional groups.[3][4][5]

dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5489937&t=l"]; compound [label="2-Bromo-3-(4-carboethoxyphenyl)-1-propene"]; } compound;

Figure 1: Chemical structure of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene is presented in Table 1. This data is essential for designing reaction conditions, purification protocols, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 148252-42-0 | [2] |

| Molecular Formula | C₁₂H₁₃BrO₂ | [2] |

| Molecular Weight | 269.13 g/mol | [2] |

| Synonyms | Ethyl 4-(2-bromoallyl)benzoate | [1] |

Table 1: Key Physicochemical Properties.

Synthesis and Purification: A Guided Protocol

The synthesis of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene is most effectively achieved through the allylic bromination of a suitable precursor, ethyl 4-allylbenzoate. This method is favored due to the high selectivity of N-bromosuccinimide (NBS) for the allylic position, minimizing side reactions such as addition to the double bond.[6][7][8][9]

Synthesis of the Precursor: Ethyl 4-allylbenzoate

The synthesis of the starting material, ethyl 4-allylbenzoate, can be accomplished via a standard Fischer esterification of 4-allylbenzoic acid.

Experimental Protocol:

-

To a solution of 4-allylbenzoic acid (1.0 eq) in anhydrous ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 4-allylbenzoate, which can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Allylic Bromination to Yield 2-Bromo-3-(4-carboethoxyphenyl)-1-propene

This step utilizes N-bromosuccinimide (NBS) as the bromine source, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.[6][7]

Experimental Protocol:

-

Dissolve ethyl 4-allylbenzoate (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or benzene.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction is often initiated with a heat lamp.

-

Monitor the reaction by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation. The solid succinimide byproduct will float to the surface upon completion.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-Bromo-3-(4-carboethoxyphenyl)-1-propene.

Figure 2: Experimental workflow for the synthesis of the target compound.

Spectroscopic Characterization: Interpreting the Data

Due to the absence of publicly available experimental spectra, this section provides predicted spectroscopic data based on the structure of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene and known values for similar functional groups.[10][11][12][13][14][15]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, benzylic, and ethyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic protons ortho to the ester |

| ~7.35 | Doublet | 2H | Aromatic protons meta to the ester |

| ~6.00 | Singlet | 1H | Vinylic proton (=CH₂) |

| ~5.65 | Singlet | 1H | Vinylic proton (=CH₂) |

| ~4.35 | Quartet | 2H | Methylene protons of the ethyl ester (-OCH₂CH₃) |

| ~3.70 | Singlet | 2H | Benzylic protons (-CH₂-Ar) |

| ~1.38 | Triplet | 3H | Methyl protons of the ethyl ester (-OCH₂CH₃) |

Table 2: Predicted ¹H NMR data for 2-Bromo-3-(4-carboethoxyphenyl)-1-propene.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | Carbonyl carbon of the ester (C=O) |

| ~145.0 | Quaternary aromatic carbon attached to the allyl group |

| ~130.0 | Aromatic CH carbons |

| ~129.5 | Quaternary aromatic carbon attached to the ester |

| ~128.5 | Aromatic CH carbons |

| ~125.0 | Brominated vinylic carbon (=C(Br)-) |

| ~120.0 | Methylene vinylic carbon (=CH₂) |

| ~61.0 | Methylene carbon of the ethyl ester (-OCH₂CH₃) |

| ~40.0 | Benzylic carbon (-CH₂-Ar) |

| ~14.0 | Methyl carbon of the ethyl ester (-OCH₂CH₃) |

Table 3: Predicted ¹³C NMR data.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the ester and alkene functionalities.[10][12][13][14][15]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinylic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1610, ~1500 | Medium | C=C stretch (aromatic) |

| ~1270, ~1100 | Strong | C-O stretch (ester) |

| ~880 | Strong | =C-H bend (out-of-plane) |

| ~600-500 | Medium | C-Br stretch |

Table 4: Predicted IR absorption bands.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.[1]

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 268 and 270, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragmentation: Loss of Br• (m/z 189), loss of •OCH₂CH₃ (m/z 223/225), and formation of the tropylium ion (m/z 91).

Reactivity and Applications in Drug Discovery

The dual functionality of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene makes it a highly attractive building block for the synthesis of diverse molecular scaffolds, particularly in the realm of drug discovery.[4][5][16][17][18][19]

Figure 3: Reactivity and synthetic potential of the title compound.

Reactions at the Allylic Bromide Position

The allylic bromide is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide range of functional groups. It can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds.[4][5][20][21][22] This reactivity is crucial for building molecular complexity.

Transformations of the Ethyl Ester

The ethyl ester group provides another point of diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or undergo other transformations. Alternatively, the ester can be reduced to a primary alcohol, providing a different functional handle for further elaboration.[3]

Potential Applications in Medicinal Chemistry

The structural motifs accessible from 2-Bromo-3-(4-carboethoxyphenyl)-1-propene are prevalent in many biologically active compounds. For instance, functionalized styrenes and their derivatives are core components of various therapeutic agents.[16] The ability to introduce diverse substituents at both the allylic position and the aromatic ring allows for the rapid generation of compound libraries for screening against various biological targets. This makes the title compound a valuable tool in lead optimization and the development of new drug candidates.

Safety and Handling

2-Bromo-3-(4-carboethoxyphenyl)-1-propene should be handled with appropriate safety precautions in a well-ventilated fume hood.[23][24][25]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

2-Bromo-3-(4-carboethoxyphenyl)-1-propene is a versatile and valuable intermediate in organic synthesis. Its dual reactivity allows for the strategic and selective introduction of various functional groups, making it an ideal building block for the construction of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, predicted characterization data, and an exploration of its reactivity and potential applications, all grounded in established chemical principles.

References

-

Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds - PMC - NIH. (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]

-

10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. (n.d.). Retrieved from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

What is Allylic Bromination? - Master Organic Chemistry. (2013). Retrieved from [Link]

-

The Role of Ethyl 4-methylbenzoate in Advanced Organic Synthesis. (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora. (2020). Retrieved from [Link]

-

vinyl bromide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

NBS Allylic Bromination Deep-Dive: Br₂, resonance hybrids, and product selectivity. (2025). Retrieved from [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. (n.d.).

-

Synthesis of functionalized styrenes via palladium-catalyzed coupling of aryl bromides with vinyl tin reagents | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Ethyl 4-(2-bromoacetyl)benzoate | C11H11BrO3 | CID 11966043 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate - PrepChem.com. (n.d.). Retrieved from [Link]

-

Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - PMC. (n.d.). Retrieved from [Link]

-

FTIR spectrum of vinyl ester resins. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018). Retrieved from [Link]

-

Nuclear Magnetic Resonance Spectroscopy. γ,γ-Dimethylallylmagnesium Bromide | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

-

17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved from [Link]

-

Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube. (2019). Retrieved from [Link]

-

Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed. (n.d.). Retrieved from [Link]

-

Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis - MDPI. (n.d.). Retrieved from [Link]

-

Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - Macmillan Group - Princeton University. (2023). Retrieved from [Link]

-

Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation) - YouTube. (2020). Retrieved from [Link]

-

Biomedical applications of functionalized fullerene-based nanomaterials - PMC - NIH. (n.d.). Retrieved from [Link]

-

Grignard Reaction: Ethyl Benzoate to Triphenylmethanol - Prepp. (2024). Retrieved from [Link]

-

Triphenylmethanol can be prepared by reacting ethyl benzoate with phenylmagnesium bromide. Write stepwise reaction mechanism for this reaction. | Homework.Study.com. (n.d.). Retrieved from [Link]

Sources

- 1. Allyl bromide(106-95-6) MS [m.chemicalbook.com]

- 2. 148252-42-0 CAS MSDS (2-BROMO-3-(4-CARBOETHOXYPHENYL)-1-PROPENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. purdue.edu [purdue.edu]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. macmillan.princeton.edu [macmillan.princeton.edu]

- 20. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. echemi.com [echemi.com]

- 24. WERCS Studio - Application Error [assets.thermofisher.com]

- 25. fishersci.com [fishersci.com]

2-Bromo-3-(4-carboethoxyphenyl)-1-propene literature review

An In-Depth Technical Guide to 2-Bromo-3-(4-carboethoxyphenyl)-1-propene: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

2-Bromo-3-(4-carboethoxyphenyl)-1-propene is a highly functionalized organic molecule that serves as a versatile intermediate in the synthesis of complex chemical entities. Identified by its CAS Number 148252-42-0, this compound's structure is distinguished by three key features: a reactive vinyl bromide, an allylic framework, and a carboethoxyphenyl group.[1][2][3] This unique combination of functional groups makes it an exceptionally valuable building block for researchers and scientists, particularly within the field of drug development.

The vinyl bromide moiety provides a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds.[4][5] Concurrently, the allylic system imparts reactivity towards nucleophilic substitution, allowing for the introduction of diverse molecular fragments.[6][7] Finally, the carboethoxy group on the phenyl ring can be readily modified, offering a further point for molecular elaboration. This guide provides a comprehensive technical overview of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene, detailing its physicochemical properties, robust synthetic protocols, characteristic reactivity, and its potential as a precursor in the design and synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

The structural attributes of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene give rise to a distinct and predictable spectroscopic signature. Understanding this profile is critical for reaction monitoring and final product characterization.

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be characteristic. The two vinylic protons (=CH₂) attached to the same carbon will appear as distinct signals, likely singlets or very narrow doublets, in the δ 5.5-6.0 ppm region. The benzylic protons (-CH₂-) adjacent to the aromatic ring would likely present as a singlet around δ 3.7-4.0 ppm. The aromatic protons will appear as two distinct doublets in the aromatic region (δ 7.2-8.1 ppm) due to the para-substitution pattern. The ethyl ester protons will manifest as a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum will show signals for the vinylic carbons (approx. δ 120-135 ppm), the benzylic carbon, the aromatic carbons (with the ester-bearing carbon being the most deshielded), the carbonyl carbon of the ester (approx. δ 165-170 ppm), and the ethyl group carbons.

-

Infrared (IR) Spectroscopy : Key absorption bands would include C=C stretching for the alkene and aromatic ring (approx. 1600-1650 cm⁻¹), a strong C=O stretch for the ester (approx. 1710-1730 cm⁻¹), and C-Br stretching in the lower frequency region (approx. 500-650 cm⁻¹).

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). The molecular weight is 269.13 g/mol .[1][2]

| Property | Value |

| CAS Number | 148252-42-0[1][2][3] |

| Molecular Formula | C₁₂H₁₃BrO₂[1][2][3] |

| Molecular Weight | 269.13 g/mol [1][2][3] |

| IUPAC Name | Ethyl 4-(2-bromo-2-propen-1-yl)benzoate[3] |

| Canonical SMILES | C=C(Br)CC1=CC=C(C(=O)OCC)C=C1[2] |

Synthesis Strategies

The synthesis of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene can be approached through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Below are two field-proven methodologies.

Route 1: Wittig Reaction

The Wittig reaction is a powerful and widely used method for constructing carbon-carbon double bonds from carbonyl compounds.[8] This approach involves the reaction of an aldehyde with a phosphorus ylide. For the target molecule, this translates to the reaction of ethyl 4-formylbenzoate with a brominated phosphorus ylide.

Causality of Experimental Design: The ylide is generated in situ from its corresponding phosphonium salt by deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[8][9] The reaction must be conducted under anhydrous conditions as the ylide is highly basic and will be quenched by protic solvents like water or alcohols. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to solvate the intermediates and its inertness under the reaction conditions. The low temperature (-78 °C) for ylide formation and subsequent reaction helps to control reactivity and minimize side reactions.

-

Phosphonium Salt Preparation: To a solution of triphenylphosphine (1.1 eq.) in anhydrous toluene, add bromomethyltriphenylphosphonium bromide (1.0 eq.). Heat the mixture to reflux for 4-6 hours. Cool the reaction to room temperature, filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to yield (bromomethyl)triphenylphosphonium bromide.

-

Ylide Generation and Reaction: To a stirred suspension of (bromomethyl)triphenylphosphonium bromide (1.2 eq.) in anhydrous THF (10 mL/mmol) under an inert atmosphere (Argon or N₂), cool the mixture to -78 °C. Add n-butyllithium (1.15 eq., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. The solution will turn a deep red or orange color, indicating ylide formation. Stir for 1 hour at -78 °C.

-

Aldehyde Addition: Add a solution of ethyl 4-formylbenzoate (1.0 eq.) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 2-Bromo-3-(4-carboethoxyphenyl)-1-propene.

Caption: Workflow for the Wittig synthesis of the target compound.

Route 2: Grignard-based Synthesis

An alternative approach leverages a Grignard reaction, a classic carbon-carbon bond-forming method. A similar procedure has been successfully used to synthesize the analog 2-Bromo-3-phenyl-1-propene.[10] This route involves the reaction of a Grignard reagent derived from an aryl halide with 2,3-dibromopropene.

Causality of Experimental Design: Grignard reagents are extremely sensitive to moisture and protic functional groups. Therefore, strictly anhydrous conditions and inert atmosphere are paramount for success. Diethyl ether or THF are common solvents. The reaction of the Grignard reagent with 2,3-dibromopropene proceeds via nucleophilic attack. The temperature is initially kept low (0 °C) during the addition to control the exothermic reaction and then gently refluxed to drive the reaction to completion.[10]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.1 eq.). Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Add a solution of ethyl 4-bromobenzoate (1.0 eq.) in anhydrous diethyl ether dropwise via the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 2,3-dibromopropene (1.2 eq.) in anhydrous diethyl ether dropwise, ensuring the temperature does not exceed 15 °C.[10]

-

Reaction Completion: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Gently reflux the mixture for 2-3 hours.

-

Work-up and Purification: Cool the reaction flask in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the final product.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene is rooted in its ability to undergo a diverse range of chemical transformations, primarily leveraging the reactivity of the vinyl bromide moiety.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide functional group is an excellent electrophile for various palladium-catalyzed cross-coupling reactions, which are cornerstone methods for C-C and C-heteroatom bond formation in modern organic synthesis.[5]

-

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) allows for the synthesis of substituted stilbene-like structures. This reaction is highly valued for its tolerance of a wide range of functional groups.[11][12]

-

Heck Coupling: Coupling with an alkene, catalyzed by a palladium source, introduces a new alkenyl substituent at the bromine-bearing carbon.[13]

-

Stille Coupling: This reaction involves coupling with an organotin reagent, offering another robust method for creating new C-C bonds under mild conditions.[14]

-

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, yields conjugated enyne systems, which are valuable structures in materials science and medicinal chemistry.[5]

Caption: Key cross-coupling reactions of the title compound.

Nucleophilic Substitution

As an allylic bromide, the compound is susceptible to nucleophilic attack. While the vinyl bromide is generally unreactive towards classical SN1/SN2 reactions, the allylic nature of the system can facilitate substitution under certain conditions, although this is less common than cross-coupling at the vinyl position.

Applications in Drug Development and Medicinal Chemistry

The true value of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene for drug development professionals lies in its role as a versatile scaffold and intermediate. Its bifunctional nature allows for sequential and regioselective modifications, enabling the rapid generation of diverse compound libraries for biological screening.

Scaffold for Novel Therapeutics: The core structure can be elaborated to synthesize molecules targeting a wide range of diseases. For instance, the carboethoxyphenyl moiety is a common feature in various biologically active compounds. The vinyl bromide allows for the introduction of other aromatic or heterocyclic systems via Suzuki coupling, a strategy often employed to explore structure-activity relationships (SAR) by modifying peripheral groups that interact with protein binding pockets.[4][15]

Linker Chemistry: The propenyl unit can act as a rigid linker to connect two distinct pharmacophores. By first performing a cross-coupling reaction and then modifying the ester group (e.g., hydrolysis to the acid followed by amide coupling), chemists can construct complex molecules with precise spatial arrangements of functional groups, a critical aspect of rational drug design.

Caption: Logical workflow for building complex molecules.

Conclusion

2-Bromo-3-(4-carboethoxyphenyl)-1-propene is a strategically important chemical intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecular architectures. The synthetic protocols detailed in this guide are robust and grounded in established chemical principles, offering a clear pathway to this valuable compound. As the demand for novel and diverse chemical entities for drug discovery continues to grow, the utility of such versatile building blocks will undoubtedly increase, making 2-Bromo-3-(4-carboethoxyphenyl)-1-propene a key tool in the chemist's arsenal.

References

- The Role of Allyl Bromide in Modern Organic Synthesis. (n.d.). Google Cloud.

- Application of Allyl bromide. (2019, November 6). ChemicalBook.

- Synthesis of C. 2-Bromo-3-phenyl-1-propene. (n.d.). PrepChem.com.

- 2-bromo-3-(4-carboethoxyphenyl)-1-propene. (n.d.). ChemicalBook.

- 148252-42-0|2-Bromo-3-(4-carboethoxyphenyl)-1-propene. (n.d.). BLDpharm.

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry.

- The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (2018, February 6). Master Organic Chemistry.

- 148252-42-0(2-BROMO-3-(4-CARBOETHOXYPHENYL)-1-PROPENE) Product Description. (n.d.). ChemicalBook.

- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry, 107, 104560.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.

- Application Notes and Protocols: "2-Bromo-3-(4-bromophenyl)-1-propene" as a Precursor in Organic Synthesis. (2025). BenchChem.

- Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019, January 6). YouTube.

- Application Notes and Protocols: 1-Bromo-1-propene as a Versatile Precursor for Substituted Alkenes. (2025). BenchChem.

- Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. (2009). Organic Chemistry Portal.

- Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors. (2025). BenchChem.

- Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals. (2025). BenchChem.

Sources

- 1. 2-BROMO-3-(4-CARBOETHOXYPHENYL)-1-PROPENE CAS#: 148252-42-0 [m.chemicalbook.com]

- 2. 148252-42-0|2-Bromo-3-(4-carboethoxyphenyl)-1-propene|BLDpharm [bldpharm.com]

- 3. 148252-42-0 CAS MSDS (2-BROMO-3-(4-CARBOETHOXYPHENYL)-1-PROPENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Application of Allyl bromide_Chemicalbook [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 10. prepchem.com [prepchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Analysis of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Bromo-3-(4-carboethoxyphenyl)-1-propene (CAS No. 148252-42-0) is a substituted allylic bromide with a molecular formula of C₁₂H₁₃BrO₂ and a molecular weight of 269.13 g/mol .[1] Its structure, incorporating a vinyl bromide, a benzylic system, and an ethyl benzoate group, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a detailed analysis of the key spectroscopic features of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene, focusing on ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in the fundamental principles of each technique, offering insights into the causal relationships between molecular structure and spectroscopic output.[2][3][4][5][6]

Molecular Structure and Spectroscopic Correlation

The structural features of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecule and the numbering convention used for the subsequent spectral assignments.

Caption: Molecular structure of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The predicted ¹H NMR spectrum of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the vinylic, benzylic, aromatic, and ethyl ester protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.00 | Doublet | 2H | Aromatic (ortho to -COOEt) |

| ~ 7.35 | Doublet | 2H | Aromatic (ortho to -CH₂-) |

| ~ 5.85 | Singlet | 1H | Vinylic (=CH₂) |

| ~ 5.60 | Singlet | 1H | Vinylic (=CH₂) |

| ~ 4.38 | Quartet | 2H | Ethyl (-OCH₂CH₃) |

| ~ 3.75 | Singlet | 2H | Benzylic (-CH₂-) |

| ~ 1.40 | Triplet | 3H | Ethyl (-OCH₂CH₃) |

Interpretation:

-

Aromatic Protons: The para-substituted benzene ring gives rise to two doublets in the aromatic region. The protons ortho to the electron-withdrawing carboethoxy group are deshielded and appear further downfield (~8.00 ppm) compared to the protons ortho to the benzylic methylene group (~7.35 ppm). The coupling between these adjacent aromatic protons would result in a characteristic doublet splitting pattern.

-

Vinylic Protons: The two geminal vinylic protons on C1 are diastereotopic and are expected to have slightly different chemical shifts, appearing as two distinct singlets around 5.85 and 5.60 ppm. The lack of adjacent protons results in singlet multiplicity.

-

Ethyl Ester Protons: The ethyl group of the ester functionality displays a quartet for the methylene protons (~4.38 ppm) due to coupling with the three adjacent methyl protons, and a triplet for the methyl protons (~1.40 ppm) due to coupling with the two adjacent methylene protons.

-

Benzylic Protons: The two benzylic protons on C3 are adjacent to the aromatic ring and the double bond. They are expected to appear as a singlet around 3.75 ppm.

Caption: Correlation of ¹H NMR signals with molecular structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene would show distinct signals for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans is required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166.0 | Carbonyl (C=O) |

| ~ 145.0 | Aromatic (C4') |

| ~ 130.0 | Aromatic (C1') |

| ~ 129.5 | Aromatic (C3'/C5') |

| ~ 128.5 | Aromatic (C2'/C6') |

| ~ 125.0 | Vinylic (C2) |

| ~ 120.0 | Vinylic (C1) |

| ~ 61.0 | Ethyl (-OCH₂) |

| ~ 40.0 | Benzylic (C3) |

| ~ 14.0 | Ethyl (-CH₃) |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field (~166.0 ppm).

-

Aromatic Carbons: The four distinct types of aromatic carbons are observed. The quaternary carbon attached to the ester group (C4') is downfield (~145.0 ppm), followed by the carbon bearing the benzylic group (C1') (~130.0 ppm). The two pairs of equivalent aromatic carbons (C3'/C5' and C2'/C6') will appear around 129.5 and 128.5 ppm.

-

Vinylic Carbons: The carbon atom bonded to the bromine (C2) is expected around 125.0 ppm, while the terminal methylene carbon (C1) will be at a slightly higher field, around 120.0 ppm.

-

Aliphatic Carbons: The methylene carbon of the ethyl group (-OCH₂) is observed around 61.0 ppm. The benzylic carbon (C3) appears around 40.0 ppm, and the methyl carbon of the ethyl group is the most shielded, appearing at approximately 14.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid sample between two salt (NaCl or KBr) plates or by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in an IR cell.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 | Medium | =C-H stretch (vinylic) |

| ~ 2980 | Medium | C-H stretch (aliphatic) |

| ~ 1720 | Strong | C=O stretch (ester) |

| ~ 1640 | Medium | C=C stretch (alkene) |

| ~ 1610, 1500 | Medium | C=C stretch (aromatic) |

| ~ 1270, 1100 | Strong | C-O stretch (ester) |

| ~ 850 | Strong | C-H bend (para-disubstituted aromatic) |

| ~ 650 | Medium | C-Br stretch |

Interpretation:

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

C=C Stretches: The alkene C=C bond will show a medium intensity band around 1640 cm⁻¹. The aromatic C=C stretching vibrations typically appear as a pair of bands around 1610 and 1500 cm⁻¹.

-

C-H Stretches: The vinylic C-H stretch is expected just above 3000 cm⁻¹ (~3080 cm⁻¹), while the aliphatic C-H stretches from the benzylic and ethyl groups will be just below 3000 cm⁻¹ (~2980 cm⁻¹).

-

C-O Stretches: The ester C-O stretches will produce strong bands in the fingerprint region, typically around 1270 and 1100 cm⁻¹.

-

C-H Bend: A strong band around 850 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-disubstituted aromatic ring.

-

C-Br Stretch: The carbon-bromine bond will exhibit a medium intensity absorption in the lower frequency region, around 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.[2][5]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Use a mass spectrometer capable of providing high-resolution mass data (HRMS) to confirm the elemental composition.

-

Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Predicted Mass Spectrometry Data and Interpretation

| m/z | Assignment |

| 268/270 | [M]⁺˙ (Molecular ion peak) |

| 189 | [M - Br]⁺ |

| 161 | [M - Br - CO]⁺ or [M - C₂H₅O - Br]⁺ |

| 149 | [C₈H₅O₂]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak [M]⁺˙ will appear as a pair of peaks of nearly equal intensity at m/z 268 and 270, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragment Ions:

-

Loss of a bromine radical from the molecular ion will result in a significant peak at m/z 189.

-

Subsequent fragmentation of the [M - Br]⁺ ion can lead to peaks at m/z 161 (loss of CO) and other smaller fragments.

-

Cleavage of the benzylic C-C bond can lead to the formation of a tropylium ion at m/z 91.

-

Fragments corresponding to the carboethoxyphenyl moiety are also expected, such as at m/z 149 and 121.

-

Caption: A simplified fragmentation pathway in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene through ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating system for its structural elucidation and characterization. Each technique offers complementary information, and together they create a detailed molecular portrait. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this compound, ensuring its correct identification and use in further research and development endeavors. The principles and methodologies described herein are broadly applicable to the structural analysis of a wide range of organic molecules.[2][3][5][6]

References

- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Google Scholar.

- Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes. (n.d.). Fiveable.

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Scholar.

- Organic Chemistry/Spectroscopy. (n.d.). Wikibooks.

- Spectral Analysis of Organic Compounds. (n.d.). ChemTalk.

- 2-Bromo-3-(4-carboethoxyphenyl)-1-propene. (n.d.). BLDpharm.

Sources

- 1. 148252-42-0|2-Bromo-3-(4-carboethoxyphenyl)-1-propene|BLDpharm [bldpharm.com]

- 2. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 3. fiveable.me [fiveable.me]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]

- 6. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]

An In-Depth Technical Guide to the Crystal Structure Determination of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene

Abstract

This technical guide provides a comprehensive framework for the determination of the single-crystal X-ray structure of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene, a compound of interest in synthetic organic chemistry and drug development. While a definitive published structure for this specific molecule is not yet available, this document outlines the complete experimental workflow, from synthesis and purification to crystal growth and final crystallographic analysis. By leveraging established methodologies and drawing parallels with structurally similar compounds, this guide serves as a robust protocol for researchers. It is designed to not only provide procedural steps but also to offer insights into the rationale behind key experimental decisions, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical reactivity, physical properties, and biological activity.[1][2] For drug development professionals, an accurate crystal structure is a critical piece of information, enabling structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.[2] 2-Bromo-3-(4-carboethoxyphenyl)-1-propene (Figure 1), with its combination of a reactive vinyl bromide, a phenyl ring, and an ester functional group, presents a versatile scaffold for further chemical modification. Determining its crystal structure would provide invaluable data on bond lengths, bond angles, torsion angles, and intermolecular interactions, thereby informing its synthetic utility and potential biological applications.[3]